

Technical Guide: Spectroscopic Analysis of C32H24CIN3O4

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Compound of Interest		
Compound Name:	C32H24CIN3O4	
Cat. No.:	B12619386	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for the compound with the molecular formula **C32H24CIN3O4** is not readily available in public scientific databases. This guide provides a comprehensive overview of the methodologies and expected data for the structural elucidation of a novel organic compound of this nature, including hypothetical data for illustrative purposes.

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. A compound with the molecular formula **C32H24CIN3O4**, suggesting a complex aromatic structure, requires a multi-faceted analytical approach for unambiguous identification. This technical guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are integral to this process. It provides detailed experimental protocols and presents hypothetical data to serve as a practical reference for researchers.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.



2.1.1 Sample Preparation

- Approximately 5-10 mg of the solid compound C32H24CIN3O4 is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.[1][2][3]
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[4]

2.1.2 ¹H NMR Spectroscopy Protocol

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal (CDCl3 at 7.26 ppm).[5]

2.1.3 ¹³C NMR Spectroscopy Protocol

- Instrument: 125 MHz NMR Spectrometer
- Solvent: CDCl3
- Temperature: 298 K



• Pulse Program: Proton-decoupled experiment

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

• Spectral Width: 240 ppm

• Reference: TMS at 0.00 ppm or solvent signal (CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

- The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of the solid C32H24CIN3O4 is placed directly onto the ATR crystal.
- Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[6]

2.2.2 FT-IR Spectroscopy Protocol

- Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory
- Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 32

Data Format: Transmittance

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

2.3.1 Sample Preparation

- A stock solution of C32H24CIN3O4 is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- This stock solution is then diluted to a final concentration of approximately 10 $\mu g/mL$ with the mobile phase.
- 2.3.2 Electrospray Ionization Time of Flight (ESI-TOF) Mass Spectrometry Protocol
- Instrument: High-Resolution Time-of-Flight Mass Spectrometer with an Electrospray Ionization source.
- · Ionization Mode: Positive and Negative
- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).[7]
- Infusion Rate: 5 μL/min
- Capillary Voltage: 3.5 kV
- Gas Flow: Nitrogen at a flow rate appropriate for the instrument.[8]
- Mass Range: m/z 100–1000

Hypothetical Spectroscopic Data ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Proposed Assignment
8.50	d	2Н	8.0	Aromatic protons ortho to an electron- withdrawing group
8.20	d	2H	8.5	Aromatic protons ortho to a nitro group
7.80	t	2H	7.5	Aromatic protons
7.60 - 7.40	m	10H	-	Overlapping aromatic protons
7.25	S	1H	-	Aromatic proton
5.40	S	1H	-	CH group
3.80	S	6Н	-	Two methoxy groups

Note: The presence of multiple signals in the aromatic region (6.5-8.5 ppm) is expected for a compound with the formula **C32H24CIN3O4**.[9][10][11]

¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Proposed Assignment
168.0	Carbonyl carbon (e.g., amide or ester)
155.0	Aromatic carbon attached to oxygen
148.0	Aromatic carbon attached to a nitro group
140.0 - 120.0	Aromatic carbons
55.0	Methoxy carbons
50.0	Aliphatic CH carbon

Note: The number of signals would depend on the symmetry of the molecule.

IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment of Functional Group
3050	Medium	Aromatic C-H stretch
2950	Medium	Aliphatic C-H stretch
1680	Strong	C=O stretch (amide or ester) [12][13]
1590, 1480	Medium-Strong	Aromatic C=C stretch
1520, 1350	Strong	N-O stretch (nitro group)[14]
1250	Strong	C-O stretch (ether or ester)
750	Strong	C-Cl stretch

Note: The fingerprint region (below 1500 cm⁻¹) would contain numerous other signals characteristic of the molecule.[15]

High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)



Ionization Mode	Calculated m/z	Observed m/z	Assignment
Positive	562.1528	562.1531	[M+H]+
Positive	584.1347	584.1350	[M+Na] ⁺
Negative	560.1372	560.1375	[M-H] ⁻

Note: The observation of the correct molecular ion peak with high mass accuracy is crucial for confirming the molecular formula.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.

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